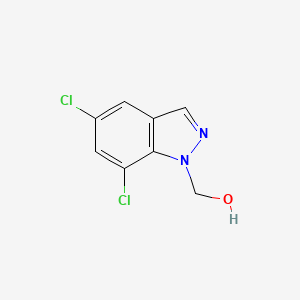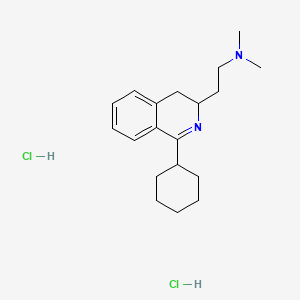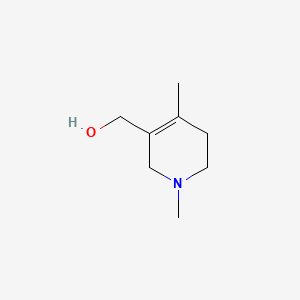
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- is a chemical compound with a unique structure that includes a pyridine ring and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the economic viability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridinecarboxylic acids.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridinemethanol derivatives.
Applications De Recherche Scientifique
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.
3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-: Another derivative with additional hydroxyl and methyl groups.
Uniqueness
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93101-53-2 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-7-3-4-9(2)5-8(7)6-10/h10H,3-6H2,1-2H3 |
Clé InChI |
VFIXKLQRWCHBNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CN(CC1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



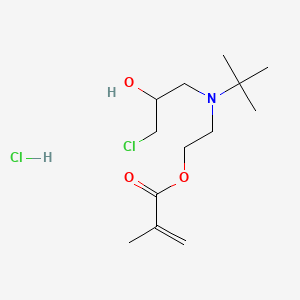
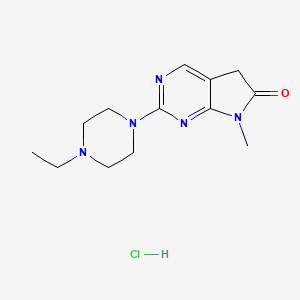
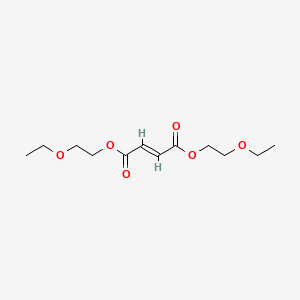
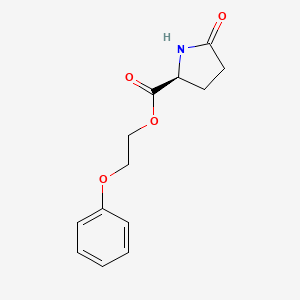
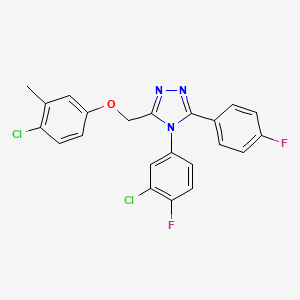
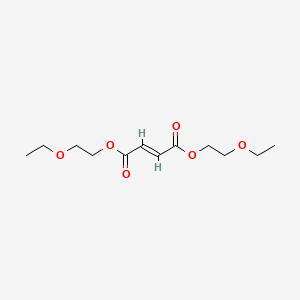


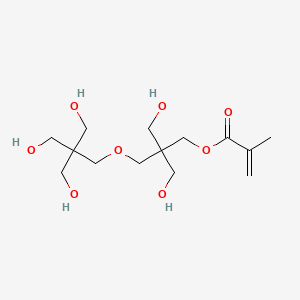
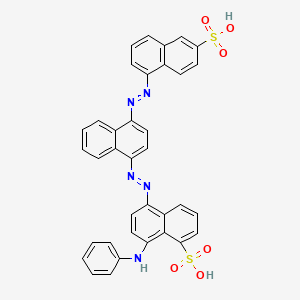
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
